1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone
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Overview
Description
1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone is a synthetic organic compound characterized by its unique cyclopropyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone typically involves the cyclopropanation of a suitable precursor followed by halogenation. One common method includes the reaction of 5-bromothiophene with a cyclopropylating agent under controlled conditions to form the cyclopropyl derivative. This intermediate is then subjected to chlorination to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and thiophene moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride
- 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]methanol
Comparison: 1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone is unique due to its specific substitution pattern and the presence of both a cyclopropyl and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClOS/c10-9-1-5(4-13-9)6-2-7(6)8(12)3-11/h1,4,6-7H,2-3H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMXJEKDYDOHFO-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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